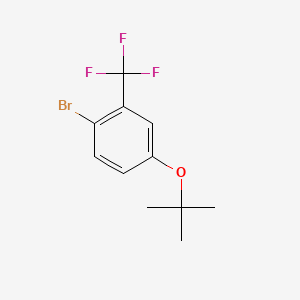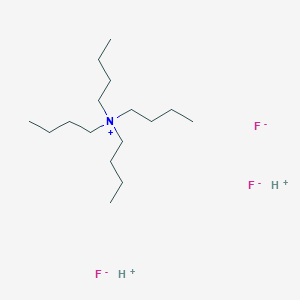
hydron;tetrabutylazanium;trifluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydron;tetrabutylazanium;trifluoride: is a chemical compound with the molecular formula (C₄H₉)₄N⁺F₃⁻ Tetra-n-butylammonium fluoride (TBAF). This compound is widely used in organic synthesis and various industrial applications due to its strong basic properties and ability to act as a fluoride source.
Preparation Methods
Synthetic Routes and Reaction Conditions
TBAF can be synthesized through the reaction of tetrabutylammonium hydroxide (TBAOH) with hydrogen fluoride (HF) . The reaction is typically carried out in anhydrous conditions to prevent the formation of hydrates. The general reaction can be represented as: \[ \text{TBAOH} + \text{HF} \rightarrow \text{TBAF} + \text{H}_2\text{O} \]
Industrial Production Methods
In industrial settings, TBAF is often produced by reacting tetrabutylammonium bromide (TBAB) with sodium fluoride (NaF) in an aprotic solvent such as acetonitrile. The reaction proceeds as follows: \[ \text{TBAB} + \text{NaF} \rightarrow \text{TBAF} + \text{NaBr} \]
Chemical Reactions Analysis
Types of Reactions
TBAF is known to undergo several types of reactions, including:
Oxidation: : TBAF can act as a mild oxidizing agent in certain reactions.
Reduction: : It can also serve as a reducing agent in specific conditions.
Substitution: : TBAF is commonly used in nucleophilic substitution reactions, where it provides fluoride ions to replace other leaving groups.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide (H₂O₂) and conditions may involve mild heating.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Typical conditions involve the use of aprotic solvents like acetonitrile or DMF (dimethylformamide).
Major Products Formed
Oxidation: : Products can include alcohols, ketones, or carboxylic acids depending on the substrate.
Reduction: : Reduced products may include alkanes or alkenes.
Substitution: : The major products are typically fluorinated organic compounds.
Scientific Research Applications
TBAF is extensively used in scientific research due to its strong basicity and fluoride ion source. Some of its applications include:
Organic Synthesis: : TBAF is used as a reagent in various organic synthesis reactions, such as deprotection of silyl ethers and cleavage of esters.
Biology: : It is employed in the study of enzyme mechanisms and the synthesis of bioactive molecules.
Medicine: : TBAF is used in the development of pharmaceuticals, particularly in the synthesis of fluorinated drugs.
Industry: : It is utilized in the production of fluoropolymers and other fluorine-containing materials.
Mechanism of Action
TBAF exerts its effects primarily through the donation of fluoride ions, which can act as nucleophiles in substitution reactions. The fluoride ion attacks electrophilic carbon atoms, leading to the formation of carbon-fluorine bonds. The molecular targets and pathways involved depend on the specific reaction and substrate.
Comparison with Similar Compounds
TBAF is often compared with other quaternary ammonium salts such as tetramethylammonium fluoride (TMAF) and tetraethylammonium fluoride (TEAF) . While these compounds share similar basic properties, TBAF is unique in its ability to provide a strong fluoride source due to the larger alkyl groups, which enhance its solubility in organic solvents.
List of Similar Compounds
Tetramethylammonium fluoride (TMAF)
Tetraethylammonium fluoride (TEAF)
Tetrapropylammonium fluoride (TPAF)
Tetrahexylammonium fluoride (THAF)
Properties
Molecular Formula |
C16H38F3N |
|---|---|
Molecular Weight |
301.47 g/mol |
IUPAC Name |
hydron;tetrabutylazanium;trifluoride |
InChI |
InChI=1S/C16H36N.3FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;3*1H/q+1;;;/p-1 |
InChI Key |
MRXQMNWIADOAJY-UHFFFAOYSA-M |
Canonical SMILES |
[H+].[H+].CCCC[N+](CCCC)(CCCC)CCCC.[F-].[F-].[F-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



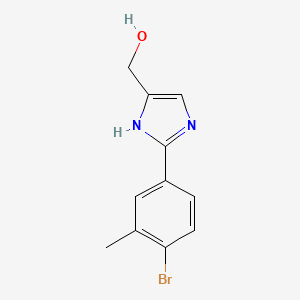
![2-Methyl-5-[4-(trifluoromethyl)phenyl]oxazole](/img/structure/B15335363.png)
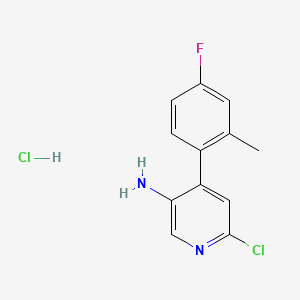
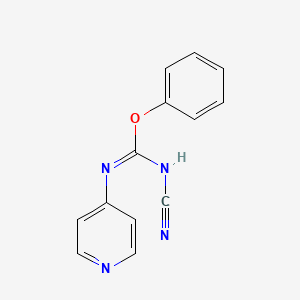
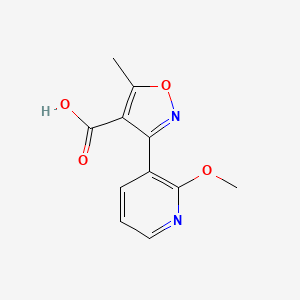
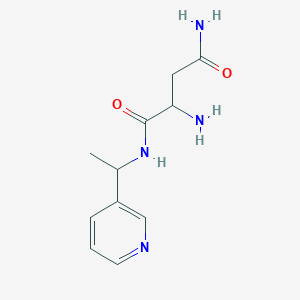
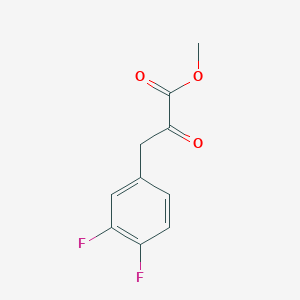

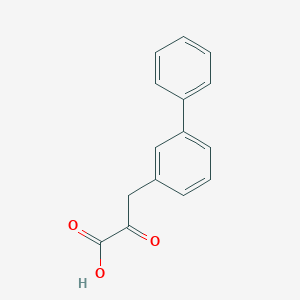
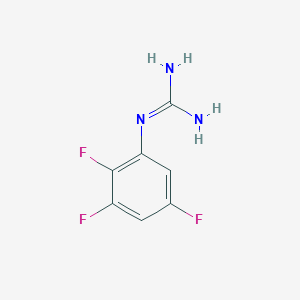
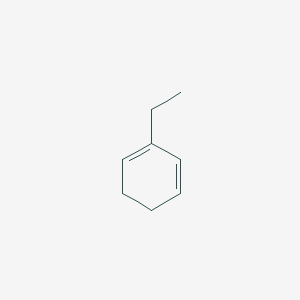
![2,2,2-Trichloroethyl (S)-2-(Fmoc-amino)-3-[7-[(diethoxyphosphoryl)oxy]-2-oxo-2H-chromen-4-yl]propanoate](/img/structure/B15335458.png)
